

Synthesis of 3-Phenoxyphenylacetic Acid from Benzyl Cyanide Precursors

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Compound of Interest

Compound Name: **3-Phenoxyphenylacetic acid**

Cat. No.: **B188737**

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of **3-phenoxyphenylacetic acid**. The synthesis is a two-step process commencing with the preparation of the intermediate, 3-phenoxybenzyl cyanide, followed by its hydrolysis to the final product. While the direct conversion from benzyl cyanide is not feasible for this substituted analog, this protocol details the necessary preceding step to obtain the required substituted benzyl cyanide.

Overview of the Synthetic Pathway

The synthesis of **3-phenoxyphenylacetic acid** is achieved through two primary chemical transformations:

- Nucleophilic Substitution: Synthesis of 3-phenoxybenzyl cyanide from 3-phenoxybenzyl chloride and sodium cyanide. This step introduces the nitrile functional group necessary for the subsequent hydrolysis.
- Acid Hydrolysis: Conversion of the nitrile group in 3-phenoxybenzyl cyanide to a carboxylic acid, yielding **3-phenoxyphenylacetic acid**.

The overall reaction scheme is presented below:

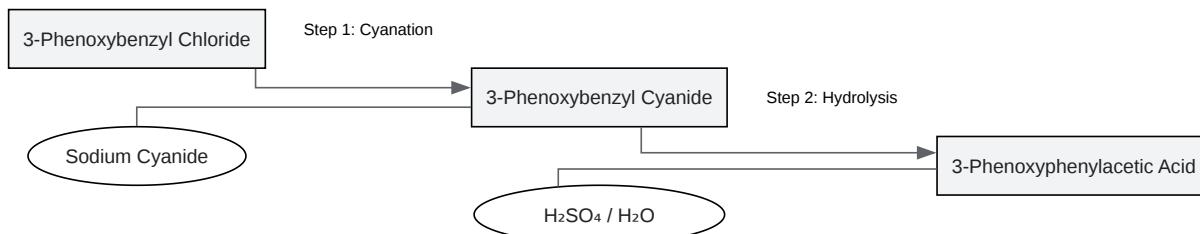
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Figure 1: Overall synthetic workflow for **3-phenoxyphenylacetic acid**.

Experimental Protocols

2.1. Step 1: Synthesis of 3-Phenoxybenzyl Cyanide

This procedure is adapted from the standard synthesis of benzyl cyanide via nucleophilic substitution.[\[1\]](#)

Materials and Equipment:

- 3-Phenoxybenzyl chloride
- Sodium cyanide (powdered, 96-98% pure)
- 95% Ethanol
- Water
- 5 L round-bottom flask
- Reflux condenser
- Separatory funnel
- Mechanical stirrer

- Heating mantle or water bath
- Distillation apparatus (Claisen flask)

Procedure:

- In a 5 L round-bottom flask equipped with a reflux condenser and a separatory funnel, place 500 g of powdered sodium cyanide and 450 mL of water.
- Gently warm the mixture on a water bath to dissolve the majority of the sodium cyanide.
- In the separatory funnel, prepare a mixture of 1 kg of 3-phenoxybenzyl chloride and 1 kg of 95% ethanol.
- Add the 3-phenoxybenzyl chloride/ethanol mixture to the sodium cyanide solution over a period of 30 to 45 minutes with continuous stirring.
- After the addition is complete, heat the reaction mixture to reflux for 3 to 4 hours.
- After reflux, arrange the apparatus for distillation and distill off as much ethanol as possible on a steam bath.
- Cool the remaining liquid. If any solids have formed, filter the mixture.
- Transfer the liquid to a separatory funnel and separate the layer of crude 3-phenoxybenzyl cyanide.
- Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature for 3-phenoxybenzyl cyanide.

2.2. Step 2: Acid Hydrolysis to **3-Phenoxyphenylacetic Acid**

This protocol is adapted from the well-established acid hydrolysis of benzyl cyanide to phenylacetic acid.[\[2\]](#)

Materials and Equipment:

- 3-Phenoxybenzyl cyanide (from Step 1)

- Commercial sulfuric acid
- Water
- 5 L round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Heating mantle
- Large beaker (for pouring)
- Buchner funnel and filter paper
- Claisen distilling flask

Procedure:

- In a 5 L round-bottom flask fitted with a mechanical stirrer and a reflux condenser, combine 1150 mL of water and 840 mL of commercial sulfuric acid. Caution: Add the acid slowly to the water with cooling.
- To this dilute sulfuric acid solution, add 700 g of 3-phenoxybenzyl cyanide.
- Heat the mixture under reflux with vigorous stirring for approximately 3 hours.
- After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water in a large beaker. Stir during this process to prevent the product from solidifying into a large cake.
- Filter the precipitated crude **3-phenoxyphenylacetic acid** using a Buchner funnel.
- Wash the crude product by melting it under hot water and decanting the water. Repeat this washing step several times.
- Cool the washings to precipitate any dissolved product, which can be collected by filtration and added to the main batch.

- After the final hot water wash, pour off the water while the product is still molten.
- Transfer the molten product to a Claisen distilling flask and purify by vacuum distillation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reactants and Products for the Synthesis of 3-Phenoxybenzyl Cyanide

Compound	Molecular Formula	Molar Mass (g/mol)	Moles	Mass/Volume
3-Phenoxybenzyl Chloride	C ₁₃ H ₁₁ ClO	218.68	~4.57	1 kg
Sodium Cyanide	NaCN	49.01	~10.2	500 g
3-Phenoxybenzyl Cyanide	C ₁₄ H ₁₁ NO	209.24	-	Theoretical Yield: ~956 g

Table 2: Reactants and Products for the Hydrolysis to 3-Phenoxyphenylacetic Acid

Compound	Molecular Formula	Molar Mass (g/mol)	Moles	Mass/Volume
3-Phenoxybenzyl Cyanide	C ₁₄ H ₁₁ NO	209.24	~3.35	700 g
Sulfuric Acid	H ₂ SO ₄	98.08	-	840 mL
Water	H ₂ O	18.02	-	1150 mL
3-Phenoxyphenylacetic Acid	C ₁₄ H ₁₂ O ₃	228.24	-	Theoretical Yield: ~765 g

Table 3: Physical and Spectroscopic Data

Compound	Melting Point (°C)	Boiling Point (°C)	Appearance	Expected Yield
3- Phenoxyphenylacetic Acid	93-95	-	White solid	~80% [2]

Safety Precautions

- Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will release toxic hydrogen cyanide gas. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Sulfuric Acid: Highly corrosive. Handle with care and appropriate PPE. Always add acid to water, never the other way around, to avoid a violent exothermic reaction.
- Vacuum Distillation: Ensure the glassware is free of cracks or defects to prevent implosion under vacuum. Use a safety screen.

This protocol provides a detailed framework for the synthesis of **3-phenoxyphenylacetic acid**. Researchers should adapt the procedure as necessary based on the scale of the reaction and available laboratory equipment, always adhering to strict safety standards.

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References

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